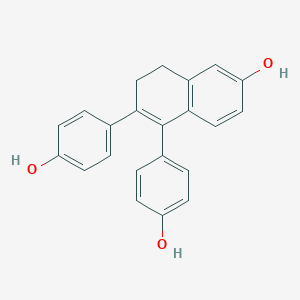
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene, also known as BH-NH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH-NH belongs to the family of naphthoquinones and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Applications De Recherche Scientifique
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is not fully understood, but it is believed to involve multiple pathways. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene also activates the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has been shown to reduce the levels of inflammatory cytokines and chemokines in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dose and administration route for 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene.
Orientations Futures
There are several future directions for the research on 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. One area of interest is the development of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene in animal models and clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene. This could lead to the development of new drugs targeting specific pathways involved in inflammation and cancer. Finally, the synthesis of 1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more potent and selective drugs.
Méthodes De Synthèse
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene can be synthesized through a multistep reaction process from commercially available starting materials. The synthesis process involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained after purification using column chromatography.
Propriétés
Numéro CAS |
103088-13-7 |
|---|---|
Nom du produit |
1,2-Bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene |
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5,6-bis(4-hydroxyphenyl)-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C22H18O3/c23-17-6-1-14(2-7-17)20-11-5-16-13-19(25)10-12-21(16)22(20)15-3-8-18(24)9-4-15/h1-4,6-10,12-13,23-25H,5,11H2 |
Clé InChI |
PASBUURMLXIFEU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Autres numéros CAS |
103088-13-7 |
Synonymes |
1,2-bis(4-hydroxyphenyl)-3,4-dihydro-6-hydroxynaphthalene BHP-DHN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



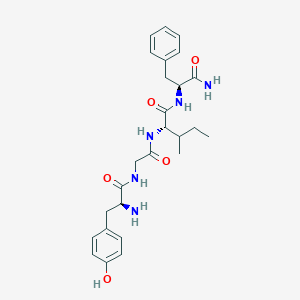
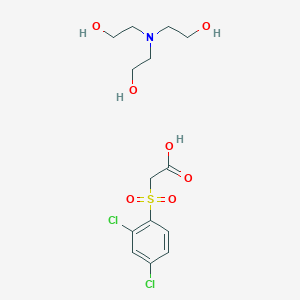
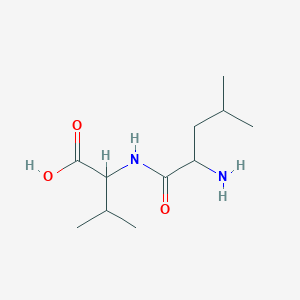
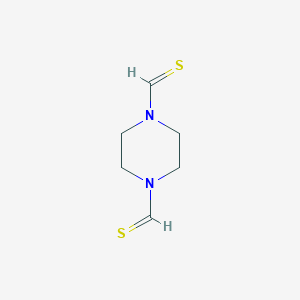
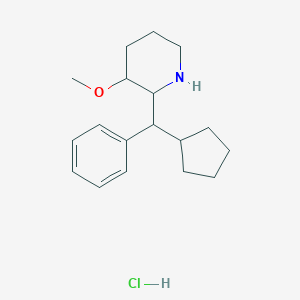
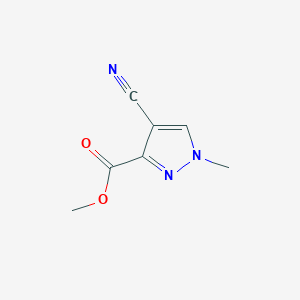
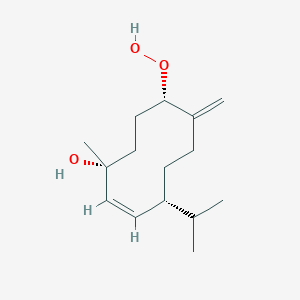

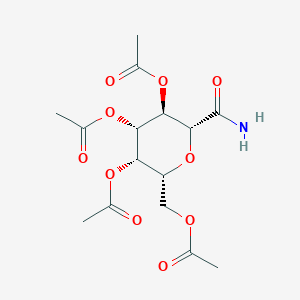
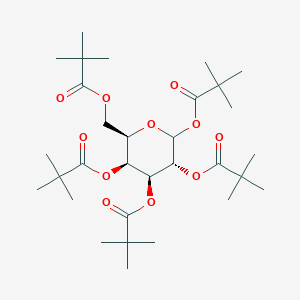

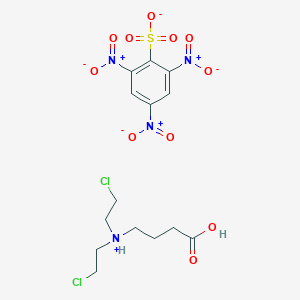
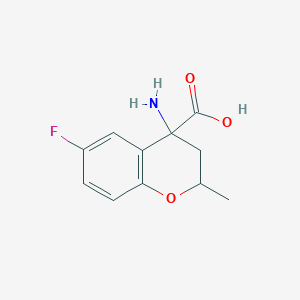
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)